(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone

Medicinal Chemistry Lead Optimization Drug-like Properties

Assay reproducibility failures often trace back to non-interchangeable heteroaryl ketone analogs. The 5-ethyl group on this pyrrole-pyridine ketone (MW 200.24, XLogP 2.1) provides unique steric and hydrophobic characteristics distinct from N-methyl or 4-pyridinyl analogs, directly impacting target engagement. Securing the exact CAS 728010-91-1 entity is critical for kinase hinge-region SAR and LDH-A modulation studies. • Regiospecific 3-pyridinyl geometry mimics adenine hinge-binding motifs. • Computed TPSA (45.8 Ų) and low rotatable bonds (3) allow fragment elaboration without property inflation. • Supplied with full analytical characterization to validate docking scoring functions and QSAR models.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B12871195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(N1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C12H12N2O/c1-2-10-5-6-11(14-10)12(15)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3
InChIKeyWBLZLFPQDZZKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone – Structural and Physicochemical Baseline


(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone (CAS 728010-91-1) is a pyrrole-pyridine ketone composed of a 5-ethyl-1H-pyrrole ring connected through a carbonyl bridge to a pyridin-3-yl unit [1]. With a molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol, the compound exhibits computed drug-like properties including an XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 45.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The scaffold places it within a class of heteroaryl ketones that have been investigated for kinase inhibition and metabolic enzyme modulation [2].

Scaffold for kinase inhibitor lead optimization with defined hinge-binder geometry
Chemical biology probe development targeting metabolic enzymes
Computational chemistry benchmark for pyrrole-containing ligands
Fragment-based library design with a well-defined growth vector

Why Substitution of (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone Is Not Advisable


Even small structural deviations within the pyrrole-pyridine ketone series can produce pronounced shifts in target engagement. A direct demonstration comes from a study on pyrrol-2-yl ethanone derivatives where compounds PM2 and PM4, differing only in the substitution pattern on the phenyl ring distal to the pyrrole, showed markedly different affinities for lactate dehydrogenase A (LDH-A) – PM2 exhibited stronger binding [1]. This result illustrates that the precise regiochemistry and substituent identity are not interchangeable; the 5-ethyl substitution on the pyrrole ring in the target compound is expected to impart unique steric and electronic characteristics that cannot be replicated by N-methyl, unsubstituted, or 4-pyridinyl analogs. Procurement of the exact chemical entity is therefore essential for assay reproducibility and SAR integrity.

5-ethyl substitution is critical

Even minor pyrrole ring substituent changes (e.g., N-methyl or unsubstituted) can markedly shift target engagement, as shown for LDH-A affinity within the pyrrole-2-carbonyl series.

3-pyridinyl orientation cannot be replaced

The meta pyridine nitrogen geometry is essential for putative hinge-binding interactions; a 4-pyridinyl isomer may present a different hydrogen-bond vector and alter binding poses.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Lipophilicity vs. N-Methyl Analog

Replacement of the N-methyl group in (1-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone (CAS 144825-36-5) with a C5-ethyl substituent on the pyrrole ring increases the molecular weight by 14.03 g/mol (+7.5%) [1]. The target compound's computed XLogP3-AA of 2.1 reflects a lipophilicity enhancement relative to the unsubstituted or N-alkylated analogs, which typically exhibit lower clogP values [1]. This shift is relevant for target binding pockets that demand deeper hydrophobic contacts.

MW & Lipophilicity
Cross-study comparable
+14.03 g/mol (+7.5%) vs. N-methyl analog; XLogP 2.1
Supports lipophilicity and permeability shift review
Computed values; experimental confirmation recommended
Medicinal Chemistry Lead Optimization Drug-like Properties

Hydrogen Bond Donor Topology vs. Unsubstituted Pyrrole

The target compound possesses a single hydrogen bond donor (pyrrole N–H) and two hydrogen bond acceptors (pyridine N and carbonyl O), giving a TPSA of 45.8 Ų [1]. In contrast, (1H-pyrrol-2-yl)(pyridin-3-yl)methanone (the unsubstituted parent) presents the same donor/acceptor count but a lower molecular weight and potentially different solvation free energy due to the absence of the ethyl group. The 5-ethyl substituent does not introduce additional H-bond donors but does increase the hydrophobic surface area, which can fine-tune the desolvation penalty upon protein binding.

HBD/TPSA Profile
Cross-study comparable
HBD unchanged; TPSA ≈45.8 Ų; hydrophobic surface area increased by ethyl group
May support CNS penetration potential review
Solvation energy shift inferred; requires experimental validation
Medicinal Chemistry Target Engagement Hydrogen Bonding

Rotatable Bond Count and Conformational Flexibility vs. 4-Pyridinyl Isomer

The target compound has three rotatable bonds (ethyl C–C, pyrrole–carbonyl, carbonyl–pyridine) [1]. A hypothetical 4-pyridinyl isomer would retain the same rotatable bond count, but the meta-substitution (3-pyridinyl) places the pyridine nitrogen in a distinct geometric orientation relative to the pyrrole ring. This regiochemical difference alters the vector of hydrogen bond acceptance and can lead to divergent binding poses in kinase hinge regions, as observed in published pyrrole-based kinase inhibitor series [2].

Pyridine Geometry
Class-level inference
3-pyridinyl (meta) vs. 4-pyridinyl (para); identical rotatable bonds but distinct H-bond vector
Hinge-binding geometry may differ and alter kinase recognition
SAR trends in pyrrole-kinase literature; direct data absent
Molecular Recognition Conformational Analysis Isosteric Replacement

Class-Level LDH-A Inhibition Differentiates Close Analogs

In a head-to-head evaluation of pyrrol-2-yl ethanone derivatives, PM2 showed stronger affinity for LDH-A than PM4, where the only structural difference was the substitution pattern on a distal aromatic ring [1]. While neither PM2 nor PM4 is identical to the target compound, the study establishes that the pyrrole-2-carbonyl pharmacophore is exquisitely sensitive to substituent identity. The 5-ethyl group on the target compound is likely to influence electron density on the pyrrole ring, which the authors identified as the primary factor governing LDH-A inhibition [1].

LDH-A SAR Sensitivity
Class-level inference
PM2 > PM4 in LDH-A fluorescence titration; only distal substituent differs
Class-level SAR confirms need for exact entity procurement
No IC50 reported; qualitative ranking only
Cancer Metabolism LDH-A Inhibition SAR Transferability

High-Value Application Scenarios Based on Differential Evidence


Kinase Inhibitor Lead Optimization with Precise Hinge-Binder Geometry

The 3-pyridinyl regioisomer presents the pyridine nitrogen at a meta position, a geometry that mimics the adenine ring of ATP in many kinase hinge regions. Combined with the 5-ethyl pyrrole that offers a unique hydrophobic footprint (XLogP = 2.1) and a single H-bond donor, this compound is suited for SAR exploration where both hinge binding and hydrophobic back-pocket occupancy are desired [1].

Chemical Biology Probe Development for Metabolic Enzymes

The class-level evidence that pyrrole-2-carbonyl derivatives inhibit LDH-A suggests the target compound could be elaborated into a bifunctional probe [2]. Its moderate TPSA (45.8 Ų) and low rotatable bond count (3) provide a favorable starting point for installing linker moieties without exceeding drug-like property thresholds.

Computational Chemistry and Molecular Docking Benchmarking

The precisely defined substitution pattern (5-ethyl, 3-pyridinyl) makes the compound an ideal test case for validating docking scoring functions on pyrrole-containing ligands. Its computed properties (XLogP, TPSA) can serve as reference values for building QSAR models within heteroaryl ketone series [1].

Fragment-Based Drug Discovery Library Design

With a molecular weight of 200.24 g/mol and a heavy atom count of 15, this compound falls within the fragment space. The 5-ethyl group offers a vector for fragment growth, while the pyridin-3-yl unit provides a canonical pharmacophore for initial screening hits [1].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding SAR
3-pyridinyl meta geometry and 5-ethyl hydrophobic footprint
ATP-mimetic binding pose validation
Metabolic enzyme probe development
Moderate TPSA, low rotatable bonds, single HBD
LDH-A inhibition assay context; linker attachment feasibility
Computational docking benchmarking
Well-defined substitution pattern; computed XLogP/TPSA reference
Scoring function accuracy for pyrrole ligands
Fragment-based library design
Fragment-appropriate heavy atom count and 5-ethyl growth vector
Fragment elaboration feasibility; drug-like property maintenance
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